CDK2 Inhibition Potency: 3-Methylthienyl Derivative vs. 2,6-Difluorobenzoyl Analog
The 3-methylthiophene-2-carbonyl substitution at the N1 position of the 1,2,4-triazole core confers superior CDK2 inhibitory potency compared to alternative acyl moieties. The target compound (Analogue 3f) exhibits an IC₅₀ of 2 nM against CDK2/cyclin A . In contrast, the corresponding 2,6-difluorobenzoyl analog (JNJ-7706621 core) demonstrates an IC₅₀ of 4 nM against CDK2/cyclin A and 3 nM against CDK2/cyclin E , representing a 1.5- to 2-fold reduction in potency. The difference arises from optimized hydrophobic interactions between the 3-methylthiophene ring and the CDK2 ATP-binding pocket.
| Evidence Dimension | CDK2/cyclin A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | 2,6-Difluorobenzoyl analog (JNJ-7706621 core): 4 nM |
| Quantified Difference | 2-fold lower IC₅₀ (higher potency) |
| Conditions | Cell-free kinase assay with 10 µM ATP/[γ-³³P]ATP |
Why This Matters
This 2-fold potency advantage directly impacts the compound's utility as a CDK2 warhead in PROTAC design, where higher binding affinity correlates with more efficient target engagement and degradation.
